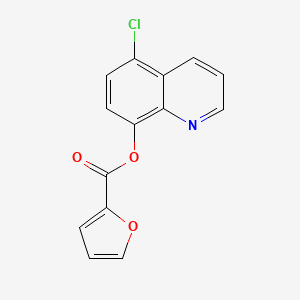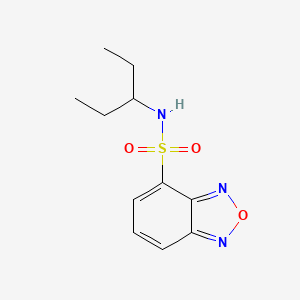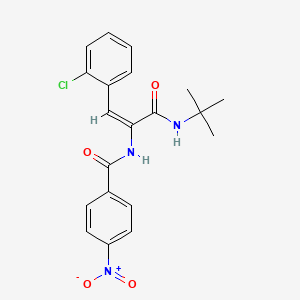
(5-chloroquinolin-8-yl) furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-chloroquinolin-8-yl) furan-2-carboxylate is an organic compound that features a quinoline ring substituted with a chlorine atom at the 5-position and a furan-2-carboxylate ester group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloroquinolin-8-yl) furan-2-carboxylate typically involves the esterification of 5-chloroquinoline-8-carboxylic acid with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-chloroquinolin-8-yl) furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5-chloroquinolin-8-yl) furan-2-carboxylate involves its interaction with cellular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, leading to cell death in pathogenic microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline ring and have antimalarial properties.
Furan derivatives: Compounds like furan-2-carboxylic acid and its esters, which are used in various chemical syntheses.
Uniqueness
(5-chloroquinolin-8-yl) furan-2-carboxylate is unique due to its combined structural features of a quinoline ring and a furan-2-carboxylate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H8ClNO3 |
|---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) furan-2-carboxylate |
InChI |
InChI=1S/C14H8ClNO3/c15-10-5-6-11(13-9(10)3-1-7-16-13)19-14(17)12-4-2-8-18-12/h1-8H |
InChI Key |
ANWBJZCIAVOROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11115891.png)
![(1S,2R,6R,8R,9S)-8-[(4-ethoxyphenyl)methoxymethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B11115895.png)
![2-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11115897.png)

![3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B11115904.png)
![N'-[(E)-[4-(Pentyloxy)phenyl]methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11115912.png)
![3-bromo-4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11115920.png)
![5,5'-oxybis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11115921.png)

![2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B11115925.png)

![N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11115937.png)
![2,2'-[(3-Methoxyphenyl)methanediyl]bis(5-methylthiophene)](/img/structure/B11115941.png)
![2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide](/img/structure/B11115950.png)
